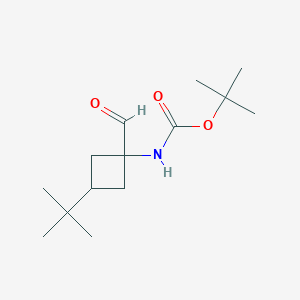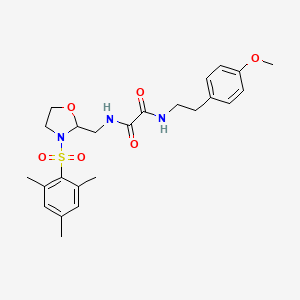![molecular formula C17H26N2O2 B3007716 (E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]but-2-enamide CAS No. 2411329-33-2](/img/structure/B3007716.png)
(E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]but-2-enamide, also known as DMABN, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMABN is a synthetic compound that is commonly used in laboratory experiments to study its mechanism of action and its biochemical and physiological effects.
Mécanisme D'action
(E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]but-2-enamide is known to interact with specific receptors in the body, including the sigma-1 receptor and the muscarinic acetylcholine receptor. The sigma-1 receptor is involved in many cellular processes, including cell survival, proliferation, and differentiation. This compound has been shown to activate the sigma-1 receptor, which can lead to the activation of downstream signaling pathways that regulate these cellular processes. This compound has also been shown to interact with the muscarinic acetylcholine receptor, which is involved in many physiological processes, including learning and memory, muscle contraction, and glandular secretion.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can increase the expression of neurotrophic factors, which are important for the growth and survival of neurons. This compound has also been shown to increase the release of acetylcholine, which is an important neurotransmitter involved in learning and memory. In vivo studies have shown that this compound can improve cognitive function and reduce anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]but-2-enamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, which makes it readily available for research. This compound also has a unique structure that allows it to interact with specific receptors in the body, which makes it an ideal compound for studying receptor activation. However, this compound also has some limitations for lab experiments. It has been shown to have low solubility in water, which can make it difficult to administer in vivo. This compound has also been shown to have some toxicity at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on (E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]but-2-enamide. One area of research is to study the effects of this compound on different receptors in the body. This can help researchers develop new drugs that target these receptors. Another area of research is to study the effects of this compound on different physiological processes, such as inflammation and oxidative stress. This can help researchers develop new treatments for diseases that are associated with these processes. Finally, research on the pharmacokinetics and pharmacodynamics of this compound can help researchers develop new drug delivery systems that can improve the efficacy and safety of this compound.
Méthodes De Synthèse
(E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]but-2-enamide is synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-methoxyphenylacetonitrile with isobutyraldehyde in the presence of a base to form 1-(2-methoxyphenyl)-2-methylpropan-2-ol. The second step involves the reaction of the 1-(2-methoxyphenyl)-2-methylpropan-2-ol with N,N-dimethylformamide dimethylacetal in the presence of a base to form this compound.
Applications De Recherche Scientifique
(E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]but-2-enamide is commonly used in scientific research to study its mechanism of action and its biochemical and physiological effects. This compound is known to have a unique structure that allows it to interact with specific receptors in the body, which makes it an ideal compound for studying the effects of receptor activation. This compound is also used to study the effects of different compounds on specific receptors, which can help researchers develop new drugs that target these receptors.
Propriétés
IUPAC Name |
(E)-4-(dimethylamino)-N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,18-16(20)11-8-12-19(3)4)13-14-9-6-7-10-15(14)21-5/h6-11H,12-13H2,1-5H3,(H,18,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKQKGAEIIZGLY-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1OC)NC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CC1=CC=CC=C1OC)NC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3007633.png)
![N-[(5,6-dihydro-2H-pyran-3-yl)methyl]prop-2-enamide](/img/structure/B3007639.png)




![4-(Benzylthio)-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3007647.png)


![N-[(2-Chloro-6-imidazol-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B3007651.png)
![ethyl 2-(3-(4-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3007652.png)


![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B3007656.png)